molecular formula C12H16ClFN2O2 B6208607 methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride CAS No. 2703781-08-0

methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No. B6208607
CAS RN: 2703781-08-0
M. Wt: 274.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride, also known as MPF, is a synthetic compound that has a wide range of potential applications in scientific research. It has been used in a variety of laboratory experiments, such as enzyme inhibition, protein-ligand binding, and drug delivery. MPF has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. In addition, it has been used in the development of small molecule drugs.

Scientific Research Applications

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has a wide range of potential applications in scientific research. It has been used in a variety of laboratory experiments, such as enzyme inhibition, protein-ligand binding, and drug delivery. It has also been used in the development of small molecule drugs. methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. In addition, it has been used in the development of small molecule drugs.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is not completely understood. However, it is believed to interact with the active site of enzymes, inhibiting their activity. In addition, it is thought to act as an allosteric modulator of other proteins, altering their conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride are not fully understood. However, it has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. In addition, it has been used in the development of small molecule drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride in laboratory experiments is its ability to act as an inhibitor of a number of enzymes. This makes it an ideal tool for studying enzyme activity and for developing small molecule drugs. However, one of the main limitations of using methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride in scientific research. These include the development of new drugs, the study of enzyme inhibition, and the use of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride as a tool for drug delivery. In addition, further research is needed to better understand the biochemical and physiological effects of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride. Finally, further research is needed to develop more efficient methods of synthesizing methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride.

Synthesis Methods

Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is synthesized through a series of reactions starting with the reaction of piperazine with 2-fluoro-5-nitrobenzoic acid. The resulting intermediate is then treated with hydrochloric acid to form the desired compound. The reaction scheme is as follows:
Piperazine + 2-Fluoro-5-Nitrobenzoic Acid → Piperazine-2-Fluoro-5-Nitrobenzoate
Piperazine-2-Fluoro-5-Nitrobenzoate + Hydrochloric Acid → Methyl 2-Fluoro-5-(piperazin-1-yl)benzoate Hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves the reaction of 2-fluoro-5-nitrobenzoic acid with methyl piperazine-1-carboxylate, followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-fluoro-5-nitrobenzoic acid", "methyl piperazine-1-carboxylate", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-fluoro-5-nitrobenzoic acid is reacted with methyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form methyl 2-fluoro-5-(piperazin-1-yl)benzoate.", "Step 2: The nitro group in methyl 2-fluoro-5-(piperazin-1-yl)benzoate is reduced to an amino group using sodium borohydride in methanol.", "Step 3: The resulting amine is quaternized with hydrochloric acid in diethyl ether to form methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride.", "Step 4: The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS RN

2703781-08-0

Product Name

methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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